molecular formula C11H11F2NO3S B2611545 5-((2,6-Difluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034289-92-2

5-((2,6-Difluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No. B2611545
CAS RN: 2034289-92-2
M. Wt: 275.27
InChI Key: DHQJRTOZWKDUNE-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “5-((2,6-Difluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane”, there are related studies on the synthesis of similar bicycloheptane derivatives. For instance, an asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates has been reported, which involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis .

Scientific Research Applications

Antibacterial Agent: Inhibition of Penicillin-Binding Protein 2a (PBP2a)

Aspermerodione: , a novel fungal metabolite derived from Aspergillus sp. TJ23, features an unusual 2,6-dioxabicyclo[2.2.1]heptane core skeleton. Researchers have identified it as a potential inhibitor of penicillin-binding protein 2a (PBP2a) , a key player in methicillin-resistant Staphylococcus aureus (MRSA) infections . By targeting PBP2a, aspermerodione enhances the efficacy of β-lactam antibiotics (such as oxacillin and piperacillin) against MRSA.

Materials Science: Hyperbranched Copolymers

While not directly related to aspermerodione, the concept of spiro[3.3]heptane can be extended to materials science. For instance, hyperbranched copolymers with spiro[3.3]heptane cores have been synthesized, offering potential applications in optoelectronic devices .

Mechanism of Action

properties

IUPAC Name

5-(2,6-difluorophenyl)sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO3S/c12-9-2-1-3-10(13)11(9)18(15,16)14-5-8-4-7(14)6-17-8/h1-3,7-8H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQJRTOZWKDUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)S(=O)(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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